molecular formula C26H28Cl2N4OS2 B11979637 (5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11979637
M. Wt: 547.6 g/mol
InChI Key: GBCUEXFPDZQMPY-VZCXRCSSSA-N
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Description

The compound “(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic molecule that features a variety of functional groups, including a cyclopropyl ring, a dichloroethenyl group, and a thiazolo-triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:

    Formation of the cyclopropyl ring: This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the dichloroethenyl group: This step might involve a halogenation reaction, where a suitable precursor is treated with chlorine or a chlorinating agent.

    Construction of the thiazolo-triazole core: This could be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative.

    Final assembly: The various fragments are then coupled together under appropriate conditions, possibly involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve:

    Continuous flow chemistry: To improve reaction efficiency and scalability.

    Automated synthesis: Using robotic systems to handle multiple reaction steps.

    Purification techniques: Such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The dichloroethenyl group can be reduced to a dichloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms in the dichloroethenyl group can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of dichloroethyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors.

Biology

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Anticancer Agents: Potential use in the development of anticancer drugs.

    Antimicrobial Agents: Potential use in the development of antibiotics.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymers: Use in the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as a drug, it might:

    Bind to a specific enzyme or receptor: Inhibiting its activity.

    Disrupt cellular processes: Leading to cell death in the case of anticancer agents.

    Interfere with microbial cell walls: Leading to the death of bacteria.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-thioxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar in structure but with different substituents.

    (5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar but with an oxo group instead of a thioxo group.

Uniqueness

    Functional Group Diversity: The presence of multiple functional groups makes it unique.

Properties

Molecular Formula

C26H28Cl2N4OS2

Molecular Weight

547.6 g/mol

IUPAC Name

(5Z)-2-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]-5-(1-heptyl-2-sulfanylideneindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H28Cl2N4OS2/c1-4-5-6-7-10-13-31-17-12-9-8-11-15(17)19(24(31)34)21-23(33)32-25(35-21)29-22(30-32)20-16(14-18(27)28)26(20,2)3/h8-9,11-12,14,16,20H,4-7,10,13H2,1-3H3/b21-19-

InChI Key

GBCUEXFPDZQMPY-VZCXRCSSSA-N

Isomeric SMILES

CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5C(C5(C)C)C=C(Cl)Cl)S3)/C1=S

Canonical SMILES

CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5C(C5(C)C)C=C(Cl)Cl)S3)C1=S

Origin of Product

United States

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